methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of compounds structurally similar to methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate have been a focus of study. For example, Liang Xiao-lon (2015) synthesized and characterized Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, providing insights into its molecular structure and stability through intermolecular hydrogen bonds (Liang Xiao-lon, 2015).
Chemical Reactions and Derivatives
- Research has been conducted on the reactions of compounds related to methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate to create new derivatives. V. V. Dabaeva et al. (2011) studied the synthesis of new condensed derivatives of pyrano[4,3-b]thieno[3,2-e]pyridine and pyrido[3',2':4,5]thieno[3,2-d]pyrimidine (V. V. Dabaeva, M. R. Bagdasaryan, & A. S. Noravyan, 2011).
Synthesis Methods and Techniques
- Studies have focused on developing efficient synthesis methods for these compounds. Nafiseh Bizhanpoor and A. Hassanabadi (2016) reported an ultrasound-promoted synthesis method for 3-[(acetamido)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, highlighting a one-pot condensation approach (Nafiseh Bizhanpoor & A. Hassanabadi, 2016).
Application in Synthesis of Heterocyclic Compounds
- The use of these compounds in the synthesis of heterocyclic compounds has been an area of research. For instance, W. Wang et al. (2012) focused on the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2 H ,5 H -pyrano[4,3- b ]pyran-3-carboxylate derivatives, emphasizing their importance in the synthesis of related fluorinated fused heterocyclic compounds (W. Wang et al., 2012).
Anticonvulsant Activity
- The potential anticonvulsant activity of these compounds has been explored. E. Paronikyan, A. S. Harutyunyan, and R. G. Paronikyan (2020) developed a procedure for the synthesis of new pyrano[4′,3′:4,5]thieno[2,3-b]pyridines and studied their anticonvulsant activity (E. Paronikyan, A. S. Harutyunyan, & R. G. Paronikyan, 2020).
Biological Activity
- Research has been conducted to evaluate the biological activity of these compounds. For instance, K. Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives and evaluated their antioxidant activity (K. Chkirate et al., 2019).
properties
IUPAC Name |
methyl 2-acetamido-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-6(13)12-10-9(11(14)15-2)7-3-4-16-5-8(7)17-10/h3-5H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJGDLXVBIHCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)COCC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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